molecular formula C9H11FN2O6 B085921 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione CAS No. 131-06-6

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

Cat. No.: B085921
CAS No.: 131-06-6
M. Wt: 262.19 g/mol
InChI Key: FHIDNBAQOFJWCA-MNCSTQPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H11FN2O6 and its molecular weight is 262.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-b-D-Arabinosyl-5-fluorouracil, also known as 5-fluorouracil (5-FU), is a chemotherapeutic agent primarily used to treat a wide variety of neoplasms . The primary targets of 5-FU are non-coding RNAs, which play a central role in determining the response of patients to 5-FU . These transcripts can affect cell response to 5-FU by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Mode of Action

5-FU interacts with its targets by modulating the expression levels of microRNAs or long non-coding RNAs . This modulation can sensitize tumor cells to 5-FU treatment by affecting multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Biochemical Pathways

The biochemical pathways affected by 5-FU include the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These pathways are crucial for cell behavior and response to 5-FU . The drug’s effect on these pathways can lead to changes in cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Pharmacokinetics

It is known that the drug is widely used in the treatment of cancer . Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-FU .

Result of Action

The result of 5-FU’s action is the inhibition of cancer-related pathways, leading to changes in cell behavior such as apoptosis, autophagy, and epithelial–mesenchymal transition . This can enhance the response of tumor cells to 5-FU treatment . Resistance to 5-fu remains a significant challenge .

Action Environment

It is known that the drug is widely used in the treatment of a variety of neoplasms . The effectiveness of 5-FU can be influenced by various factors, including the genetic makeup of the tumor cells, the presence of other drugs, and the patient’s overall health status .

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-MNCSTQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288284
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-06-6
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Arabinofuranosyl-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.